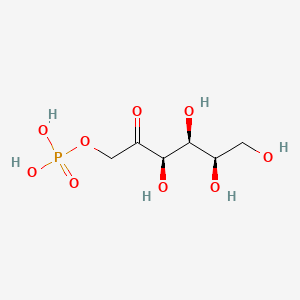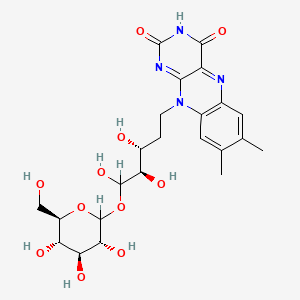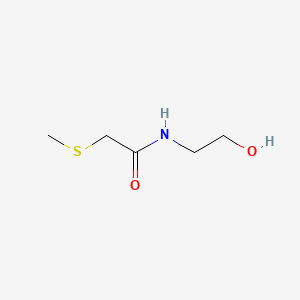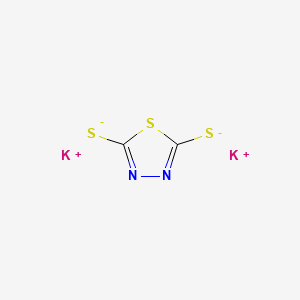
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is a chemical compound known for its unique sulfur-donating properties. It is a stable, low-toxicity solid that is free of foul-smelling thiols, making it an attractive option for various synthetic applications . This compound has garnered significant attention due to its versatility in synthetic chemistry, biochemistry, and industrial applications .
作用机制
Target of Action
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.
Mode of Action
This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .
Pharmacokinetics
It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction typically involves dissolving 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3 and DDQ.
Substitution: Reactions with aryl and alkyl halides in the presence of CuO and MOF-199 nanoparticles are common.
Major Products
科学研究应用
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but lacks the potassium ions, making it less stable and more volatile.
2,5-Dimercapto-1,3,4-thiadiazole: Another similar compound, but it does not have the same sulfur-donating efficiency as dipotassium 1,3,4-thiadiazole-2,5-dithiolate.
Uniqueness
This compound stands out due to its stability, low toxicity, and lack of foul odor. These properties make it a preferred choice for various applications where other sulfur-donating compounds may not be suitable .
属性
CAS 编号 |
4628-94-8 |
|---|---|
分子式 |
C2K2N2S3 |
分子量 |
226.4 g/mol |
IUPAC 名称 |
dipotassium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI 键 |
GPWLFGDMYSVEGN-UHFFFAOYSA-L |
SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] |
规范 SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] |
Key on ui other cas no. |
4628-94-8 |
Pictograms |
Irritant |
相关CAS编号 |
1072-71-5 (Parent) |
同义词 |
2,5-dimercapto-1,3,4-thiadiazole 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt 2,5-dimercapto-1,3,4-thiadiazole, disodium salt 2,5-dimercapto-1-thia-3,4-diazole 5-mercapto-1,3,4-thiadiazolidine-2-thione bismuthiol I bismuthol I |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?
A1: this compound acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of this compound in constructing complex molecular architectures. []
Q2: What structural features of the macrocyclic complexes derived from this compound are revealed through characterization?
A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


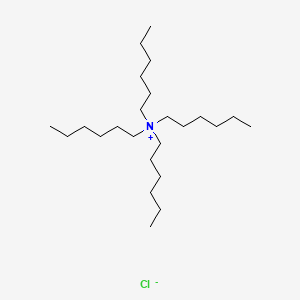
![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)
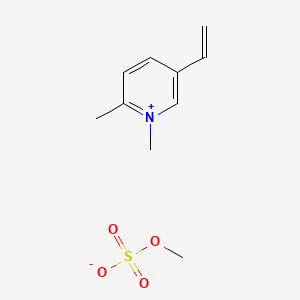
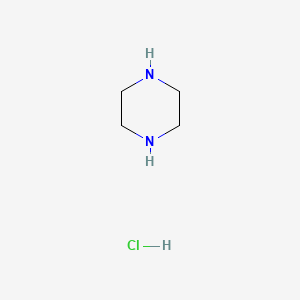
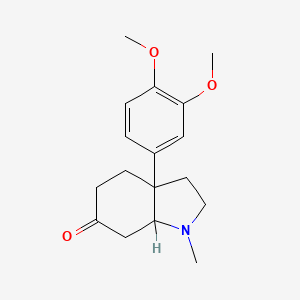
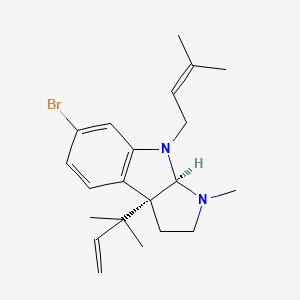
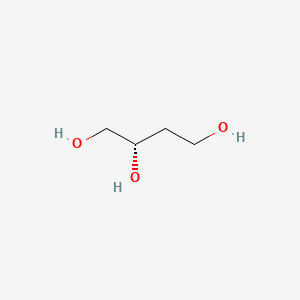
![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)
![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)
